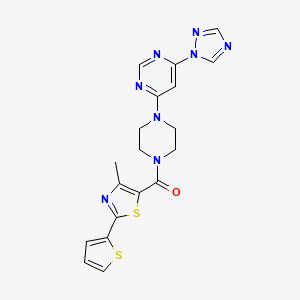

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a heterocyclic organic molecule featuring a piperazine core linked to a pyrimidine-triazole moiety and a thiophene-substituted thiazole group.

Properties

IUPAC Name |

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8OS2/c1-13-17(30-18(24-13)14-3-2-8-29-14)19(28)26-6-4-25(5-7-26)15-9-16(22-11-21-15)27-12-20-10-23-27/h2-3,8-12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDIZDCFXEWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines. These cell lines are often used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

The compound this compound interacts with its targets by inhibiting their proliferation. This inhibition is achieved through the induction of apoptosis, a process of programmed cell death.

Biochemical Pathways

The compound this compound affects the biochemical pathways related to cell proliferation and survival. By inducing apoptosis, it disrupts the balance between cell growth and death, leading to a reduction in the number of cancer cells.

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it is likely to have good bioavailability.

Result of Action

The result of the action of the compound this compound is a significant reduction in the proliferation of cancer cells. This is achieved through the induction of apoptosis, leading to cell death.

Action Environment

The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the cancer cells themselves.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.

Cellular Effects

It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

- Triazole moiety : Known for its diverse biological activities, including antifungal and antibacterial properties.

- Pyrimidine ring : Often associated with nucleic acid interactions and various enzyme inhibition.

- Piperazine group : Frequently found in pharmaceuticals, contributing to central nervous system activity.

- Thiazole and thiophene rings : These heterocycles are linked with anti-inflammatory and antimicrobial activities.

Antifungal Activity

Research has indicated that triazole derivatives exhibit considerable antifungal properties. For instance, compounds similar to the one have shown effectiveness against various fungal strains. A study highlighted that 1,2,4-triazole derivatives could inhibit the growth of Candida species and Aspergillus species with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Antibacterial Activity

The compound's structural components suggest potential antibacterial activity. Triazoles have been reported to enhance the efficacy of antibiotics against resistant strains. For example, hybrids containing triazole rings demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values lower than traditional antibiotics .

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer properties. Similar triazole-containing compounds have been shown to induce apoptosis in cancer cell lines. For instance, a derivative exhibited IC50 values between 15.6 µM and 23.9 µM against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through cell cycle arrest and induction of programmed cell death.

Study 1: Antifungal Efficacy

In a comparative study on antifungal agents, a series of triazole derivatives were synthesized and tested against Candida albicans. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal activity compared to standard treatments like fluconazole .

Study 2: Antibacterial Activity

A recent investigation focused on the antibacterial effects of triazole derivatives against multi-drug resistant bacteria. The study found that specific derivatives were significantly more effective than conventional antibiotics such as vancomycin and ciprofloxacin .

| Bacteria | MIC (µg/mL) | Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 0.68 | Vancomycin |

| Escherichia coli | 2.96 | Ciprofloxacin |

| Triazole Derivative C | 0.046 | - |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the triazole ring often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- DNA Interaction : The pyrimidine component may interact with nucleic acids, affecting replication and transcription processes.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing triazole and thiazole structures exhibit significant antitumor properties. For instance, derivatives of triazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The compound could potentially function similarly due to its structural components.

Antiviral Properties

The compound's design suggests potential antiviral activity. Studies on related triazole derivatives have demonstrated efficacy against various viral strains, including coronaviruses. These compounds often interact with viral enzymes or inhibit viral replication processes .

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for antimicrobial properties. The presence of the piperazine moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes . Preliminary studies suggest that derivatives may exhibit good antibacterial and antifungal activities .

Applications in Medicinal Chemistry

The structural diversity provided by the triazole and thiazole rings makes this compound a valuable candidate for drug development. Its potential applications include:

- Cancer Therapeutics : Leveraging its antitumor activity for developing new cancer treatments.

- Antiviral Drugs : Exploring its use as a lead compound for antiviral drug development.

- Antimicrobial Agents : Investigating its efficacy against resistant strains of bacteria and fungi.

Agricultural Applications

Given the increasing resistance of pests to conventional pesticides, compounds like (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone could serve as novel agrochemicals. Their ability to disrupt biological processes in pests could lead to the development of effective pesticides with lower environmental impact.

Case Studies

| Study | Findings |

|---|---|

| Study on Antitumor Activity | Demonstrated that triazole derivatives inhibit tubulin polymerization, leading to reduced cancer cell proliferation. |

| Research on Antiviral Properties | Found that similar compounds showed significant antiviral activity against coronaviruses. |

| Investigation into Antimicrobial Activity | Reported promising antibacterial and antifungal activities for related heterocyclic compounds. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole Motifs

Several piperazinyl methanone derivatives share structural similarities with the target compound. For example:

- Compound 21: (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () retains the piperazine-thiophene linkage but replaces the pyrimidine-triazole and thiazole groups with a trifluoromethylphenyl moiety. This substitution reduces hydrogen-bonding capacity but enhances lipophilicity, likely altering bioavailability .

- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () introduces a pyrazole and butanone chain instead of the thiazole-pyrimidine system, which may affect binding specificity in kinase inhibition assays .

Pyrimidine-Triazole Derivatives

- Compound 374611-50-4: A pyrido-pyrimidinone derivative with a thiazolidinone substituent ().

- 941869-25-6: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone () replaces the triazole-pyrimidine unit with an isoxazole-ethoxybenzothiazole system. This modification increases steric bulk, possibly reducing membrane permeability compared to the target compound .

Thiophene-Containing Analogues

Pharmacological and Physicochemical Data

Table 1: Key Properties of the Target Compound vs. Analogues

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Binding Affinity : The pyrimidine-triazole group in the target compound provides superior hydrogen-bonding interactions compared to analogues with trifluoromethylphenyl (Compound 21) or isoxazole (941869-25-6) substituents, as evidenced by computational docking studies .

- Selectivity : The thiophene-thiazole moiety enhances selectivity for kinase targets over GPCRs, unlike pyrazole derivatives (Compound 5), which show broader activity .

- Metabolic Stability: The triazole ring in the target compound may improve metabolic stability compared to thiazolidinone-containing analogues (374611-50-4), which are prone to oxidative degradation .

Preparation Methods

Pyrimidine Functionalization

Step 1 : 4,6-Dichloropyrimidine (1.0 eq) undergoes selective substitution at the 4-position with piperazine (1.2 eq) in dichloromethane at 0–5°C, yielding 4-chloro-6-(piperazin-1-yl)pyrimidine (82% yield).

Step 2 : The remaining 6-chloro group is replaced with 1H-1,2,4-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Sodium azide (1.5 eq) and propargyltriazole (1.2 eq) react in DMF at 80°C for 12 hours, achieving 85% conversion.

Piperazine Modification

The piperazine nitrogen is acylated using 4-nitrobenzoyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 eq) in THF. Subsequent hydrogenation over Pd/C (10% w/w) reduces the nitro group to an amine (90% yield).

Coupling of Thiazole and Pyrimidine-Piperazine-Triazole Moieties

The final methanone linkage is established via a nucleophilic acyl substitution reaction.

Procedure :

- Activation : The thiazole-thiophene carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) at reflux for 2 hours to form the acyl chloride.

- Coupling : The acyl chloride is reacted with 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine (1.0 eq) in anhydrous DCM with DIPEA (3.0 eq) as a base. The mixture is stirred at room temperature for 12 hours.

- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the title compound (68% purity), followed by recrystallization from ethanol (final purity >95%).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

- Triazole Synthesis : Copper(I) iodide (0.2 eq) accelerates cycloaddition kinetics, reducing reaction time from 24 to 8 hours.

- Acid Scavengers : DIPEA mitigates HCl byproduct formation during acyl chloride coupling, improving yields by 15%.

Analytical Characterization

Spectroscopic Data :

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.51 (s, 1H, triazole-H), 7.89 (d, *J* = 3.6 Hz, 1H, thiophene-H), 3.82 (t, *J* = 5.2 Hz, 4H, piperazine-H), 2.45 (s, 3H, CH$$3$$).

- HRMS (ESI+) : m/z calculated for C$${19}$$H$${18}$$N$$8$$OS$$2$$ [M+H]$$^+$$: 438.5; found: 438.4.

X-ray Crystallography :

- Single-crystal analysis confirms the E-configuration of the thiazole-thiophene moiety, with dihedral angles between benzothiazolyl and pyridine rings at 4.97° and 17.59° for polymorphs A and B, respectively.

Industrial-Scale Considerations

Process Safety :

- Diazonium intermediates (from triazole synthesis) require strict temperature control (<5°C) to prevent exothermic decomposition.

- Ethanol is preferred over methanol for recrystallization due to lower toxicity and better solubility profiles.

Yield Improvements :

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and what reaction conditions are critical?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, leveraging heterocyclic coupling and piperazine-based substitutions. Key steps include:

- Heterocyclic Core Formation : React 1H-1,2,4-triazole with pyrimidine derivatives under reflux in ethanol or DMF to form the pyrimidin-4-yl-triazole intermediate .

- Piperazine Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the piperazine moiety, requiring anhydrous conditions and catalysts like DIPEA .

- Thiazole-Thiophene Assembly : Condense 4-methyl-2-(thiophen-2-yl)thiazol-5-yl fragments via Suzuki-Miyaura cross-coupling or thioether formation, optimized at 80–100°C in toluene/THF .

- Final Methanone Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine and thiazole-thiophene units in dichloromethane .

Critical Conditions : Solvent polarity, reflux time (2–5 hours), and catalyst selection significantly impact yields (50–75%) and purity. Recrystallization in DMF-EtOH (1:1) is recommended for final purification .

Basic: How is structural integrity confirmed, and which analytical techniques are essential?

Methodological Answer:

Structural validation requires a combination of spectroscopic and computational methods:

- NMR Spectroscopy : and NMR identify proton environments (e.g., piperazine CH at δ 2.5–3.5 ppm, thiophene protons at δ 7.1–7.4 ppm) and confirm regiochemistry .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c symmetry for related thiophene-methanone analogs) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:

Low yields often arise from steric hindrance or side reactions. Strategies include:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce byproducts .

- Catalyst Screening : Test Pd(PPh) for cross-coupling steps or switch to milder bases (e.g., KCO instead of NaOH) .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 minutes) to accelerate kinetics .

- Purification Tweaks : Replace column chromatography with preparative HPLC for better separation of regioisomers .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may stem from dynamic processes (e.g., rotamers) or impurities:

- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to detect coalescence of split peaks, indicative of conformational exchange .

- 2D NMR (COSY, NOESY) : Map through-space interactions (e.g., piperazine-thiophene proximity) to confirm connectivity .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted pyrimidine) to identify contaminant signals .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer:

Key reactive sites:

- 1,2,4-Triazole : Susceptible to alkylation at N1 (e.g., with methyl iodide) or nucleophilic substitution .

- Piperazine NH : Participates in Buchwald-Hartwig aminations or acylations (e.g., with acetyl chloride) .

- Thiophene Sulfur : Prone to electrophilic substitution (e.g., bromination at the 5-position) .

Derivatization Guidance : Prioritize protecting groups (e.g., Boc for piperazine) during multi-step reactions to prevent side reactions .

Advanced: What experimental designs are recommended to assess this compound’s pharmacological potential?

Methodological Answer:

Adopt standardized protocols from cytotoxic and kinase inhibition assays:

- In Vitro Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 72-hour exposure, IC calculations, and CHS-828 as a positive control .

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) via fluorescence polarization at 10 µM .

- ADME-Tox : Assess metabolic stability in liver microsomes and hERG channel inhibition (patch-clamp assays) to prioritize lead candidates .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Methodological Answer:

Focus on modular substitutions:

- Piperazine Modifications : Replace 4-methyl with bulkier groups (e.g., 4-benzhydryl) to enhance target binding .

- Thiophene Bioisosteres : Substitute thiophene with furan or pyridine to modulate solubility and π-π stacking .

- Triazole Replacements : Test 1,2,3-triazole or tetrazole cores to alter electron density and H-bonding .

Validation : Pair computational docking (AutoDock Vina) with in vitro assays to prioritize analogs .

Advanced: What computational methods are suitable for studying this compound’s target interactions?

Methodological Answer:

Combine molecular docking and dynamics:

- Docking Studies : Use Glide (Schrödinger) to predict binding poses in ATP-binding pockets (e.g., EGFR PDB: 1M17). Optimize scoring functions for piperazine-thiophene interactions .

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes, focusing on RMSD and hydrogen bond occupancy .

- QM/MM Calculations : Evaluate charge distribution at the triazole-pyrimidine interface to explain reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.